1,2,3,4,5,6,7,8-Octahydronaphthalene
Overview
Description
Mechanism of Action
Target of Action
1,2,3,4,5,6,7,8-Octahydronaphthalene, also known as 9,10-Octalin , is a chemical compound with the formula C10H16 It is known to be involved in reactions with alkenes .
Mode of Action
The mode of action of this compound involves its interaction with alkenes . In the Carbocation Pathway, the alkene acts as a nucleophile and attacks an electrophile, resulting in the formation of a carbocation . The regioselectivity is Markovnikov and the stereochemistry of the reaction is a mixture of syn and anti products .
Biochemical Pathways
It is known to be involved in reactions with alkenes , which are key components of many biochemical pathways.
Result of Action
It is known to form a radical cation following adsorption of cyclopentene onto h-mordenite .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its enthalpy of vaporization or sublimation varies as a function of temperature .
Biochemical Analysis
Biochemical Properties
1,2,3,4,5,6,7,8-Octahydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to its subsequent metabolism. Additionally, this compound can act as a substrate for other enzymes involved in hydrocarbon metabolism, further highlighting its role in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR) . Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and other critical functions. Furthermore, this compound has been observed to impact cellular proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to their activation or inhibition . For instance, the binding of this compound to cytochrome P450 enzymes results in the metabolism of the compound, producing metabolites that can further interact with other biomolecules. Additionally, this compound can modulate gene expression by interacting with nuclear receptors such as AhR, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary, with some studies reporting alterations in cellular metabolism and gene expression following prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Studies have shown that high doses of this compound can cause liver damage and other organ-specific toxicities in animal models . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to hydrocarbon metabolism . The compound is metabolized by cytochrome P450 enzymes, producing metabolites that can further participate in biochemical reactions. These metabolic pathways often involve the oxidation and reduction of this compound, leading to the formation of more polar compounds that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can accumulate in certain organelles or compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolism . Additionally, the localization of this compound can affect its interactions with other biomolecules, influencing its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process involves the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows:
C10H8+4H2→C10H18
Industrial Production Methods: In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure complete hydrogenation of naphthalene to this compound, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already a reduced form of naphthalene, further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydronaphthalene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and as a model compound for studying hydrocarbon metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a stabilizer in various formulations.
Comparison with Similar Compounds
Decalin (Decahydronaphthalene): Another hydrogenated derivative of naphthalene, but with a fully saturated structure.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated form of naphthalene with only one ring fully saturated.
Uniqueness: 1,2,3,4,5,6,7,8-Octahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties and reactivity compared to its fully or partially hydrogenated counterparts.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZCHOVDCNLSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197755 | |
Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493-03-8 | |
Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 493-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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